4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole
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Overview
Description
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole is a complex organic compound that features a combination of pyrimidine, piperazine, sulfonyl, and benzo[1,2,5]thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route includes:
Preparation of Pyrimidin-2-yl-piperazine: This can be achieved by reacting pyrimidine with piperazine under controlled conditions.
Sulfonylation: The pyrimidin-2-yl-piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzo[1,2,5]thiadiazole: The final step involves coupling the sulfonylated pyrimidin-2-yl-piperazine with benzo[1,2,5]thiadiazole under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole derivatives: Compounds with similar structures but different substituents on the pyrimidine or benzo[1,2,5]thiadiazole rings.
Pyrimidine-based drugs: Other drugs that contain the pyrimidine moiety, such as 5-fluorouracil and cytarabine.
Piperazine derivatives: Compounds like piperazine-based antipsychotics (e.g., quetiapine) and antihistamines (e.g., cetirizine).
Uniqueness
This compound is unique due to its combination of multiple pharmacophores, which can result in a broad spectrum of biological activities. This makes it a versatile compound for drug development and other scientific research applications.
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c21-24(22,12-4-1-3-11-13(12)18-23-17-11)20-9-7-19(8-10-20)14-15-5-2-6-16-14/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJLPJOOBYZZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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